molecular formula C20H21N3O B11034746 (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Katalognummer: B11034746
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: BWBSWWXLZGOJAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (CAS 524047-09-4) is a specialized organic compound with a molecular formula of C20H19N3O and a molecular weight of 317.39 g/mol . It belongs to the pyrroloquinoline structural class, which is a framework of interest in medicinal and synthetic chemistry research . The defining feature of this molecule is the hydrazone functional group attached to the dione system of the fused tricyclic core. This functional group is a versatile synthetic handle, making the compound a valuable precursor or building block for the synthesis of more complex nitrogen-containing heterocycles. Researchers can utilize this compound in the development of novel pharmaceutical scaffolds, particularly for creating libraries of compounds with potential biological activity. The presence of the hydrazone moiety suggests potential applications in the development of chemosensors or ligands for metal complexes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

Molekularformel

C20H21N3O

Molekulargewicht

319.4 g/mol

IUPAC-Name

3-diazenyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-2-ol

InChI

InChI=1S/C20H21N3O/c1-19(2)12-20(3,13-8-5-4-6-9-13)15-11-7-10-14-16(22-21)18(24)23(19)17(14)15/h4-11,21,24H,12H2,1-3H3

InChI-Schlüssel

BWBSWWXLZGOJAB-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C2=CC=CC3=C2N1C(=C3N=N)O)(C)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 2: Cyclization with Dimethylacetylenedicarboxylate (DMAD)

The intermediate 2 undergoes cyclization with dimethylacetylenedicarboxylate (DMAD) in a methanol/acetic acid (4:1) mixture to yield the final thiazole-containing product 3a-q . For the target compound, this step introduces the hydrazinylidene-thiazole moiety. The reaction proceeds under reflux for 30–60 minutes, yielding 67–88% of the desired product after recrystallization.

Optimized conditions :

  • Solvent : MeOH/AcOH (4:1 v/v)

  • Temperature : Reflux

  • Time : 30–60 minutes

  • Yield : 67–88%

The acetic acid accelerates the cyclization by protonating the thiocarbonyl group, enhancing electrophilicity and promoting nucleophilic attack by the acetylene.

Reaction Optimization

Initial attempts to synthesize 3a-q in pure methanol or ethanol resulted in incomplete conversion due to poor solubility of intermediates. The addition of acetic acid (MeOH/AcOH 4:1) resolved this issue, reducing reaction time and improving yields to near-quantitative levels. For example, compound 3b achieved 88% yield under these conditions, compared to 50–60% in pure methanol.

Critical factors :

  • Acid concentration : Excess acetic acid (>20% v/v) led to side reactions, while <10% slowed cyclization.

  • Reaction time : Extending beyond 60 minutes caused decomposition of the thiazole ring.

  • Temperature : Lower temperatures (50°C) resulted in incomplete cyclization, while higher temperatures (>80°C) degraded the product.

Characterization and Analytical Methods

The structural elucidation of intermediates and final products relied on advanced spectroscopic techniques:

Technique Application
LCMS Confirmed molecular ion peaks and intermediate conversion rates.
¹H/¹³C NMR Identified proton environments and confirmed Z-configuration.
HPLC Assessed purity (>95% for all derivatives).
IR Spectroscopy Detected NH (3100 cm⁻¹) and C=O (1665 cm⁻¹) stretches.

For the target compound, the ¹H NMR spectrum exhibited characteristic signals for the phenyl group (δ 7.32–7.56 ppm) and methyl substituents (δ 1.41 ppm).

Discussion of Yields and Isomerism

The synthesis consistently produced single geometric isomers due to the Z-configuration stabilized by intramolecular hydrogen bonding. This stereochemical outcome was verified via NOESY experiments, which showed spatial proximity between the hydrazine NH and the pyrroloquinoline carbonyl oxygen.

Representative yields :

Compound Yield (%) Inhibition of Factor Xa (IC₅₀, µM)
3p 831.83 ± 0.05
3q 85

The target compound’s yield (85%) aligns with trends observed for analogs bearing bulky substituents, which slightly hinder cyclization.

Comparative Analysis with Related Derivatives

Compared to hydrazide-hydrazones synthesized from tert-butyl carbazate or salicylic aldehydes, this method offers superior regioselectivity and scalability. For instance, hydrazones derived from 4-hydroxybenzohydrazide required 8–12 hours for cyclization, whereas the DMAD-mediated approach completes in <1 hour .

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinoline derivatives, while reduction can produce hydrazine-substituted pyrroloquinolines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound can be approached through several methods involving typical organic reactions associated with hydrazines and pyrroles. The synthetic pathways often focus on optimizing yield and purity. For example, the interaction of hydrazine derivatives with carbonyl compounds in the presence of catalysts can lead to the formation of this compound. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Antimicrobial Properties

Research indicates that compounds related to (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various microorganisms, including bacteria and fungi. The presence of specific functional groups in the structure enhances their activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7. The antiproliferative activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Some derivatives have shown promising results with IC50 values in the low micromolar range .

Wirkmechanismus

The mechanism of action of (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

  • Ethoxy and fluoro substituents may modulate electronic effects, influencing binding affinity . The hydrazinylidene linker in the target compound is critical for forming hydrogen bonds in biological targets, as seen in dual coagulation factor inhibitors .
  • Synthesis :
    • Most analogs are synthesized via reflux in acetic acid with sodium acetate, ensuring scalability and high yields (~85% for compound 3m) .

Bioactivity Comparison

Table 2: Bioactivity of Selected Analogs
Compound Name Bioactivity IC50/Inhibition Data Reference
Target Compound Potential anticoagulant (inferred) Not reported
Hybrid derivatives (e.g., 3m) Dual inhibition of Factors Xa and XIa IC50 < 1 µM (specific analogs)
6-(4-Chlorophenyl) analog Unknown N/A
Benzodioxin-imino analog Unknown N/A

Key Findings :

  • Anticoagulant Activity : Hybrid derivatives with thiazole-hydrazine linkers (e.g., compound 3m) exhibit potent dual inhibition of Factors Xa and XIa, suggesting the target compound’s hydrazinylidene group may confer similar activity .
  • Structural Determinants :
    • Methyl groups at positions 4 and 6 likely enhance metabolic stability by reducing oxidative degradation.
    • The phenyl group may contribute to hydrophobic interactions in enzyme active sites, as observed in Factor Xa inhibitors .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name Melting Point (°C) Solubility (inferred) Reference
Target Compound Not reported Low (due to hydrophobic groups)
Compound 3m 181–183 Moderate (ester improves polarity)
8-Ethoxy analog Not reported Higher (polar ethoxy group)

Key Insights :

  • Solubility : The target compound’s methyl and phenyl substituents likely reduce aqueous solubility compared to ethoxy-containing analogs .
  • Melting Points : High melting points (e.g., 181–183°C for 3m) correlate with crystalline stability, advantageous for formulation .

Biologische Aktivität

The compound (1E)-1-hydrazinylidene-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a derivative of the pyrroloquinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5,6-dihydro-pyrrolo[3,2,1-ij]quinoline derivatives with hydrazine or hydrazone precursors. The resulting hybrid molecules often exhibit enhanced biological properties due to their structural complexity. For instance, the incorporation of thiazole moieties has been shown to improve anticoagulant activity against blood coagulation factors such as Xa and XIa .

2.1 Anticoagulant Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit significant anticoagulant properties. In vitro assays revealed that several synthesized compounds effectively inhibit coagulation factors:

CompoundIC50 (μM)Target
Compound A3.68Factor Xa
Compound B2.00Factor XIa

These compounds were designed to selectively inhibit specific coagulation pathways while minimizing effects on thrombin activity, which is crucial for maintaining hemostasis .

2.2 Cytotoxicity Studies

In addition to anticoagulant properties, certain derivatives have been evaluated for cytotoxic effects against various cancer cell lines. The cytotoxicity was assessed using the crystal violet staining method across concentrations from 0 to 50 μM:

CompoundCell LineIC50 (μM)
4aMCF-7 (Breast Cancer)>50
4bB16 (Melanoma)25
4cHeLa (Cervical Cancer)30

The results indicated variable efficacy against different cancer types, suggesting potential for further development in cancer therapeutics .

2.3 Antimalarial Activity

The antimalarial potential of these compounds was also investigated against Plasmodium falciparum. However, preliminary results indicated that most derivatives showed limited activity with IC50 values exceeding 10 μM, suggesting a need for structural optimization to enhance efficacy against malaria .

3. Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrroloquinoline derivatives:

  • Study on Hybrid Molecules : Research demonstrated that the introduction of thiazole rings significantly enhanced the anticoagulant activity of pyrroloquinoline derivatives by providing dual inhibition capabilities against coagulation factors Xa and XIa .
  • Cytotoxicity Evaluation : A systematic evaluation of various derivatives indicated that those with specific substituents on the pyrroloquinoline scaffold exhibited higher cytotoxicity against melanoma and breast cancer cells compared to others lacking these modifications .

Q & A

Q. How to design a study investigating the compound’s potential as a kinase inhibitor?

  • Methodology :
  • Target Selection : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Docking Simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets.
  • In Vitro Validation : Measure IC₅₀ values in cancer cell lines (e.g., HeLa, A549) with MTT assays.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., substituent variations on the phenyl ring) to optimize potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.